Product packaging for 2-Isobutyl-1H-imidazole-4-carboxylic acid(Cat. No.:)

2-Isobutyl-1H-imidazole-4-carboxylic acid

Cat. No.: B13341691
M. Wt: 168.19 g/mol
InChI Key: DNBRZVZQNZKLJP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Isobutyl-1H-imidazole-4-carboxylic acid is a substituted imidazole derivative that serves as a valuable synthon in organic and medicinal chemistry research. This compound features a carboxylic acid functional group and an isobutyl chain on an imidazole core, a privileged structure found in numerous biologically active molecules and natural products . The imidazole ring is aromatic and planar, and this particular derivative is designed to offer enhanced lipophilicity compared to the parent imidazole-4-carboxylic acid, potentially influencing its behavior in research applications . This molecule is primarily used as a key intermediate in the design and synthesis of novel compounds for pharmaceutical development. Imidazole-based structures are prevalent in therapeutics, featuring in drugs with antifungal, antihypertensive, antiulcer, and anticancer properties . The presence of both hydrogen bond donor and acceptor sites on the imidazole ring, combined with the carboxylic acid group, makes this compound a versatile ligand for constructing metal-organic frameworks (MOFs) and coordination polymers in materials science . Researchers utilize this chemical building block to explore structure-activity relationships, particularly in modulating the potency and selectivity of target molecules . As a research chemical, all properties and applications are characterized experimentally, and it is supplied For Research Use Only. It is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H12N2O2 B13341691 2-Isobutyl-1H-imidazole-4-carboxylic acid

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(2-methylpropyl)-1H-imidazole-5-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O2/c1-5(2)3-7-9-4-6(10-7)8(11)12/h4-5H,3H2,1-2H3,(H,9,10)(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNBRZVZQNZKLJP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC1=NC=C(N1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Strategies and Methodologies for 2 Isobutyl 1h Imidazole 4 Carboxylic Acid and Its Derivatives

De Novo Imidazole (B134444) Ring Formation Approaches

De novo strategies for imidazole synthesis involve the assembly of the heterocyclic ring from acyclic precursors. These methods are fundamental for creating specifically substituted imidazoles like the 2-isobutyl variant.

Cycloaddition Reactions in Imidazole Carboxylic Acid Synthesis

Cycloaddition reactions, particularly [3+2] cycloadditions, represent a powerful method for constructing the five-membered imidazole ring in a convergent manner. chim.it One of the most prominent examples is the van Leusen imidazole synthesis, which involves the reaction of an aldimine with tosylmethyl isocyanide (TosMIC). nih.gov This reaction allows for the formation of 1,4,5-trisubstituted imidazoles. nih.gov While the classic van Leusen reaction yields 1,5-disubstituted imidazoles, modifications can provide access to other substitution patterns. clockss.org For the synthesis of a 2-isobutyl-substituted imidazole, isovaleraldehyde (B47997) would be condensed with an amine to form the required imine precursor. Subsequent reaction with a suitable isocyanide derivative under basic conditions would lead to the imidazole core.

Other cycloaddition approaches include copper-catalyzed [3+2] reactions, which offer high regioselectivity. acs.orgorganic-chemistry.org These methods often use oxygen as a mild oxidant and proceed without the need for expensive catalysts. acs.org Furthermore, iodine-mediated oxidative [4+1] cyclization of enamines with trimethylsilyl (B98337) azide (B81097) (TMSN₃) has been developed to produce 2,5-disubstituted imidazole-4-carboxylic acid derivatives. organic-chemistry.org

Table 1: Comparison of Cycloaddition Strategies for Imidazole Synthesis

Reaction Name Key Reactants Catalyst/Reagent Typical Product Substitution Reference
van Leusen Reaction Aldimine, TosMIC Base (e.g., K₂CO₃) 1,5- or 1,4,5-substituted nih.gov
Copper-Catalyzed [3+2] Varies (e.g., isocyanides) Copper salt (e.g., CuCl₂) Multisubstituted acs.orgorganic-chemistry.org
Iodine-Mediated [4+1] Enamines, TMSN₃ Iodine 2,5-disubstituted-4-carboxyl organic-chemistry.org
Rhodium-Catalyzed 1-Sulfonyl triazoles, Nitriles Rhodium(II) complex Multisubstituted organic-chemistry.org

Multi-Step Synthesis Involving Imidazole Ring Construction

Multi-step syntheses provide a classical and versatile route to substituted imidazoles by forming the ring through a sequence of reactions, typically involving condensations. A common approach involves the reaction of a 1,2-dicarbonyl compound (like glyoxal), an aldehyde (isovaleraldehyde for the 2-isobutyl group), and a source of ammonia (B1221849) (such as ammonium (B1175870) acetate). nih.govijsrch.com

A sequential two-step, one-pot reaction can be employed to control the substitution pattern and improve yields. nih.gov In this methodology, an imine is first formed from the aldehyde (e.g., isovaleraldehyde) and a primary amine. In a second step, a dicarbonyl compound and ammonium acetate (B1210297) are added, leading to condensation and cyclization to form the desired tetrasubstituted imidazole. nih.gov This approach minimizes the formation of undesired trisubstituted byproducts. nih.gov Another pathway involves heating 4-tosyloxazolines with saturated methanolic ammonia, which proceeds via an intermolecular condensation of α-amino ketones and amidines to yield 4-substituted imidazoles. clockss.org

Carboxylation and Esterification Techniques

These methods focus on introducing or modifying the carboxylic acid functional group on a pre-formed 2-isobutyl-1H-imidazole core.

Reaction of Imidazoles with Carbon Dioxide and Alkali Metal Salts

Direct carboxylation of the imidazole ring can be achieved using carbon dioxide (CO₂), often under high pressure and temperature. google.comgoogle.com This reaction is typically performed in the presence of a base, such as an alkali metal carbonate or hydroxide (B78521) (e.g., potassium carbonate). google.com The reaction of an imidazole with CO₂ and an alkali metal salt generally leads to the formation of imidazole-4(5)-monocarboxylic acids. google.com For a 2-isobutyl-1H-imidazole, this method would introduce the carboxyl group at the 4- or 5-position of the ring. The process involves reacting the imidazole with carbon dioxide and an alkali metal carbonate at temperatures ranging from 140°C to 230°C and pressures from 2 to 350 bar. google.com The resulting product is an alkali metal salt of the carboxylic acid, which is then neutralized with acid to yield the final product. google.com Studies have shown that imidazoles can react chemically with CO₂ in aqueous solutions, with the absorption capacity being strongly correlated to the pKa of the imidazole. ntnu.no

Table 2: Conditions for Direct Carboxylation of Imidazoles

Imidazole Substrate Base Temperature Pressure Product Reference
Imidazole Potassium Carbonate 219°C 120 bar Imidazole-4-carboxylic acid google.com
4,5-Dichloroimidazole Potassium Carbonate 200°C Autogenous 4,5-Dichloroimidazole-2-carboxylic acid google.com
General Imidazole Alkali Metal Carbonate 140-230°C 2-350 bar Imidazole-4(5)-monocarboxylic acid google.com

Condensation and Esterification Methods for Carboxyl Derivatives

Standard organic synthesis techniques can be used to create derivatives of 2-Isobutyl-1H-imidazole-4-carboxylic acid or to synthesize the acid from its ester. The carboxylic acid functional group can readily undergo esterification by reacting with an alcohol (e.g., ethanol) in the presence of an acid catalyst, such as dry HCl, at reflux temperature. lookchem.comguidechem.com

Conversely, the hydrolysis of an ester, such as ethyl 2-isobutyl-1H-imidazole-4-carboxylate, provides a common route to the corresponding carboxylic acid. This is typically achieved by heating the ester with an aqueous base, like potassium hydroxide or sodium hydroxide, followed by acidification to precipitate the carboxylic acid. lookchem.comchemicalbook.com

Amide derivatives can also be prepared. Imidazole-4,5-dicarboxylic acid, a related scaffold, is readily derivatized with amino acid esters and alkanamines to yield imidazole-4,5-dicarboxamides. nih.gov Similarly, this compound can be coupled with various amines using standard peptide coupling reagents or by first converting the carboxylic acid to a more reactive species like an acyl chloride. guidechem.comrsc.org

Catalytic Synthesis Methodologies

Catalysis plays a crucial role in modern synthetic chemistry, offering milder reaction conditions and improved efficiency for the synthesis of complex molecules like substituted imidazoles.

Various metals, including copper, rhodium, zinc, and iron, have been utilized to catalyze the formation of the imidazole ring. organic-chemistry.orgrsc.org Copper-catalyzed methods are particularly common, facilitating cycloaddition reactions and decarboxylative couplings. organic-chemistry.orgrsc.org For instance, a copper-catalyzed reaction between two different isocyanides can produce imidazoles in good yields. researchgate.net Ruthenium catalysts have been employed in "borrowing hydrogen" processes, where benzylic alcohols react with 1,2-diketones and ammonium acetate to form regioselectively substituted imidazoles. rsc.org

Heterogeneous catalysts, such as SO₄²⁻/Y₂O₃ and Fe₃O₄@SiO₂ nanocomposites, have been used in multicomponent reactions to produce tetrasubstituted imidazoles. nih.gov These solid-supported catalysts offer the advantage of easy recovery and reusability. nih.govijsrch.com Green catalysts, like chitosan (B1678972) (a biodegradable polymer), have also proven effective in promoting the one-pot, three-component synthesis of trisubstituted imidazoles under mild, aqueous conditions. ijsrch.com In the context of carboxylation, rhodium-catalyzed chelation-assisted C-H activation has enabled the direct carboxylation of aryl-substituted pyrazoles and pyridines using atmospheric CO₂, showcasing an advanced catalytic approach to introducing the carboxyl group. mdpi.com

Inorganic-Salt Composite Catalysis for Imidazole Carboxylic Acids

A notable and environmentally conscious approach to the synthesis of the parent 1H-imidazole-4-carboxylic acid involves the use of an inorganic-salt composite catalyst. google.com This method utilizes ethyl acetamidoacetate as the starting material, which undergoes enolization, cyclization, catalytic oxidative desulfurization, and finally hydrolysis to yield the target imidazole carboxylic acid. google.com The catalyst itself is a composite of barium sulfate, ferric nitrate, and iron sulfate. google.com

The significance of this methodology lies in its economic and operational advantages. The catalyst is prepared from low-cost inorganic salts, and its application in solid form simplifies the process. google.com This catalytic system demonstrates high selectivity, leading to a remarkable increase in yield and the avoidance of significant by-products. Furthermore, the catalyst is recyclable, enhancing its environmental credentials and making it a viable option for larger-scale synthesis. google.com While this method has been detailed for the parent 1H-imidazole-4-carboxylic acid, its principles can be adapted for the synthesis of 2-substituted derivatives like the 2-isobutyl analogue by starting with an appropriately substituted precursor.

Oxidative Desulfurization of Precursors

Oxidative desulfurization (ODS) is a critical step in several synthetic routes leading to imidazole derivatives, particularly when starting from sulfur-containing precursors. google.com This process is an attractive alternative to other desulfurization methods as it can be performed under mild conditions in the liquid phase without the need for hydrogen gas, which lowers operational costs. mdpi.com The reactivity of refractory organic sulfur compounds is notably high in ODS processes. mdpi.com

In the context of synthesizing imidazole carboxylic acids, a precursor such as 2-sulfydryl-4-ethyl imidazolecarboxylate is subjected to catalytic oxidative desulfurization. google.com Imidazole-based ionic liquids, in combination with an oxidizing agent like hydrogen peroxide in acetic acid, have been effectively used for the oxidative desulfurization of fuel surrogates. mdpi.com This demonstrates the utility of imidazole-related compounds in facilitating such reactions. The general mechanism involves the oxidation of the sulfur-containing group, which facilitates its removal. This strategy is integral to the synthesis of the imidazole core from thioimidazole precursors.

Derivatization Strategies at the Imidazole Core and Carboxyl Group

Once the this compound core is synthesized, further structural diversity can be achieved through derivatization at both the imidazole ring and the carboxylic acid functional group.

Regioselective Alkylation and Arylation at the 1-Position

The regioselective introduction of substituents at the N-1 position of the imidazole ring is a common and important derivatization strategy. Direct alkylation of 1H-imidazoles can often lead to a mixture of N-1 and N-3 (or N-1 and N-2 in related systems like indazoles) substituted products. nih.gov Achieving high regioselectivity is therefore a key challenge.

A concise method for the regioselective synthesis of 1-alkyl-4-imidazolecarboxylates involves the reaction between ethyl 3-N,N-(dimethylamino)-2-isocyanoacrylate and a primary amine. nih.gov This approach has been shown to be effective for a range of unhindered and hindered amine substrates, affording the desired 1-alkylated products in good yields. nih.gov The steric and electronic effects of substituents on the imidazole ring and the nature of the alkylating agent play a crucial role in determining the regioselectivity of the reaction. beilstein-journals.org For instance, in related heterocyclic systems, the use of specific bases and solvents can significantly influence the N-1/N-2 ratio. beilstein-journals.org

Table 1: Examples of Regioselective N-Alkylation Conditions in Related Heterocyclic Systems

Heterocyclic Core Alkylating Agent Base/Solvent Regioselectivity Reference
Indazole Alkyl Bromide NaH / THF High N-1 beilstein-journals.org

Conversion to Amide and Hydrazide Analogues

The carboxylic acid group at the 4-position of the imidazole ring is a versatile handle for further derivatization, most commonly to form amide and hydrazide analogues. The carboxamide group is a prevalent feature in medicinal chemistry, appearing in over 25% of known drugs due to its stability, neutral charge, and hydrogen bonding capabilities. derpharmachemica.com

The direct amidation of carboxylic acids can be achieved using various condensing agents. A method for amide bond synthesis utilizes carboxylic acids and hydrazines in the presence of a catalytic amount of zinc chloride. rsc.orgx-mol.net This approach is notable for its simplicity and for producing ammonia as the only by-product. rsc.orgx-mol.net Hydrazides can be synthesized from the corresponding esters by reaction with hydrazine (B178648) hydrate. researchgate.net These hydrazides can then be further reacted with aldehydes to form hydrazones, which are also a class of compounds with significant biological interest. researchgate.net

Table 2: Selected Amide and Hydrazide Derivatives of Imidazole Carboxylic Acids

Derivative Type Reagents Key Features Reference
Amide Carboxylic acid, Amine, Condensing Agent (e.g., POCl3) Stable, neutral, H-bond donor/acceptor derpharmachemica.com
Hydrazide Ester, Hydrazine Hydrate Precursor for hydrazones researchgate.net

Targeted Substituent Incorporation for Structure-Function Elucidation

The systematic incorporation of various substituents on the this compound scaffold is a key strategy for elucidating structure-function relationships. This approach is fundamental in fields such as medicinal chemistry, where the goal is to optimize the interaction of a molecule with a biological target.

Structure-guided optimization, often aided by techniques like X-ray crystallography, allows for the rational design of derivatives with improved properties. nih.gov For example, in the development of enzyme inhibitors based on an imidazole carboxylic acid core, substituents at the 1-position were systematically varied to engage with flexible loops in the active site of the target enzyme. nih.gov This led to the identification of compounds with potent inhibitory activity. nih.gov By carefully selecting substituents based on their steric, electronic, and physicochemical properties, researchers can probe the specific interactions that govern a molecule's function. This iterative process of design, synthesis, and testing is crucial for the development of molecules with desired activities.

Structural Elucidation and Advanced Computational Investigations of 2 Isobutyl 1h Imidazole 4 Carboxylic Acid Systems

Spectroscopic Techniques for Comprehensive Structural Characterization

The definitive structural analysis of 2-Isobutyl-1H-imidazole-4-carboxylic acid relies on a combination of spectroscopic methods. These techniques provide detailed information about the molecular framework, functional groups, and electronic environment of the compound.

In ¹H NMR spectroscopy, the proton of the carboxylic acid (–COOH) is expected to appear as a broad singlet in the downfield region, typically between 10 and 12 ppm, due to deshielding and hydrogen bonding. libretexts.org The lone proton on the imidazole (B134444) ring (C5–H) would likely resonate in the aromatic region. The protons of the isobutyl group would appear in the upfield region, with the CH₂ group adjacent to the imidazole ring showing a signal around 2-3 ppm, and the terminal methyl (CH₃) protons appearing as a doublet at a more shielded position. libretexts.org

In ¹³C NMR, the carbonyl carbon of the carboxylic acid is characteristically deshielded, appearing in the 160–180 ppm range. libretexts.org The carbons of the imidazole ring would resonate between approximately 115 and 145 ppm. The carbons of the isobutyl substituent would be found in the upfield region of the spectrum.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

Assignment Predicted ¹H NMR Shift (ppm) Predicted ¹³C NMR Shift (ppm)
Carboxyl H (-COOH )10.0 - 12.0 (broad s)-
Imidazole C5-H 7.0 - 8.0 (s)115.0 - 125.0
Isobutyl -CH₂ -2.5 - 3.0 (d)30.0 - 40.0
Isobutyl -CH -1.8 - 2.2 (m)25.0 - 35.0
Isobutyl -CH₃ 0.9 - 1.2 (d)20.0 - 25.0
Imidazole C 2-140.0 - 150.0
Imidazole C 4-135.0 - 145.0
Carboxyl C (-C OOH)-160.0 - 180.0
Note: Predicted values are based on typical ranges for the respective functional groups. libretexts.org s = singlet, d = doublet, m = multiplet.

Infrared (IR) spectroscopy is instrumental in identifying the key functional groups within this compound by measuring the vibrations of its bonds. masterorganicchemistry.com The spectrum is expected to be dominated by features arising from the carboxylic acid and the imidazole ring.

The most prominent feature for the carboxylic acid group is a very broad O–H stretching absorption, typically spanning from 2500 to 3300 cm⁻¹. libretexts.orglibretexts.org This broadening is a result of extensive intermolecular hydrogen bonding. echemi.com Overlapping this broad signal are the C-H stretching vibrations of the isobutyl group and the imidazole ring, which appear between 2850 and 3000 cm⁻¹. libretexts.org The carbonyl (C=O) stretch from the carboxylic acid provides a strong, sharp absorption band in the region of 1760–1690 cm⁻¹. libretexts.org

The imidazole moiety contributes C=N and C=C stretching vibrations within the 1400-1600 cm⁻¹ range. arabjchem.org Furthermore, C–O stretching and O–H bending vibrations associated with the carboxylic acid group are expected between 1210-1320 cm⁻¹ and 1395-1440 cm⁻¹, respectively. libretexts.org

Table 2: Characteristic IR Absorption Bands for this compound

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹) Intensity
Carboxylic AcidO–H Stretch2500 - 3300Strong, Very Broad
Isobutyl / ImidazoleC–H Stretch2850 - 3100Medium, Sharp
Carboxylic AcidC=O Stretch1690 - 1760Strong, Sharp
Imidazole RingC=N, C=C Stretch1400 - 1600Medium to Strong
Carboxylic AcidC–O Stretch1210 - 1320Medium
Carboxylic AcidO–H Bend1395 - 1440Medium
Note: Ranges are based on established data for these functional groups. libretexts.orgechemi.com

Ultraviolet-Visible (UV-Vis) spectroscopy provides insight into the electronic transitions occurring within the conjugated π-system of the imidazole ring. Imidazole and its derivatives typically exhibit absorption bands in the UV region corresponding to π → π* and n → π* transitions. researchgate.net The π → π* transition, arising from the C=N bond within the heterocyclic ring, is generally observed as a strong absorption peak. researchgate.net A weaker n → π* transition, involving the non-bonding electrons on the nitrogen atoms, may also be present. researchgate.net The presence of the isobutyl and carboxylic acid groups may cause minor shifts (batachromic or hypsochromic) in the absorption maxima compared to the parent imidazole molecule, but the fundamental electronic transitions are expected to be preserved.

X-ray Crystallographic Analysis of this compound and its Coordination Complexes

While the specific crystal structure for this compound has not been detailed in the available literature, analysis of its parent compound, 1H-imidazole-4-carboxylic acid, offers significant insight into its likely solid-state behavior. nih.govresearchgate.net X-ray diffraction studies on 1H-imidazole-4-carboxylic acid reveal that it crystallizes as a zwitterion, where a proton transfers from the carboxylic acid group to an imidazole nitrogen atom. nih.gov This results in a molecule with a deprotonated carboxylate group (–COO⁻) and a protonated imidazolium (B1220033) ring. nih.gov

The imidazole-4-carboxylate scaffold is a versatile ligand in coordination chemistry, capable of forming complexes with various metal ions. researchgate.netmdpi.com It can act as an N,O-bidentate ligand, coordinating to a metal center through one of the imidazole nitrogen atoms and an oxygen atom from the carboxylate group. researchgate.net This binding mode can lead to the formation of mononuclear complexes or extended coordination polymers. researchgate.netmdpi.com For instance, complexes with Ni(II) have shown a distorted octahedral geometry where two bidentate imidazole-4-carboxylate ligands occupy the equatorial plane. researchgate.net The introduction of the 2-isobutyl group would add steric bulk, potentially influencing the resulting geometry and dimensionality of such coordination complexes.

Table 3: Crystallographic Data for the Parent Compound, 1H-Imidazol-3-ium-4-carboxylate

Parameter Value
Chemical FormulaC₄H₄N₂O₂
Crystal SystemMonoclinic
Key InteractionsN–H···O Hydrogen Bonds, π–π Stacking
Molecular FormZwitterion
Source: Data from studies on the unsubstituted parent compound. nih.gov

Theoretical and Computational Chemistry Approaches

Molecular modeling and docking simulations are powerful computational tools for predicting and analyzing the binding of ligands like this compound to biological targets, such as enzyme active sites. nih.govnih.gov These in silico methods are crucial in structure-based drug design for optimizing inhibitor potency. nih.gov

Docking studies involving imidazole-based inhibitors have been performed on various enzymes, including indoleamine 2,3-dioxygenase 1 (IDO1) and metallo-β-lactamases (MBLs). nih.govnih.gov In these studies, the imidazole ring and associated functional groups play key roles in binding. For instance, the nitrogen atoms of the imidazole ring can coordinate directly with metal ions (e.g., the iron-heme in IDO1 or the zinc ions in MBLs) present in the enzyme's active site. nih.govnih.gov The carboxylate group is an effective hydrogen bond acceptor and can also chelate metal ions, further anchoring the ligand. nih.gov

For this compound, a docking simulation would likely show the imidazole-carboxylate portion acting as the primary binding pharmacophore. The isobutyl group, being hydrophobic, would be predicted to occupy a nonpolar pocket within the active site, forming favorable van der Waals interactions with hydrophobic amino acid residues such as valine, leucine, and alanine. nih.gov Molecular dynamics (MD) simulations can further be employed to assess the stability of the predicted ligand-protein complex over time, providing insights into conformational changes and the durability of key interactions. samipubco.comajchem-a.com These computational approaches are essential for rationalizing structure-activity relationships and guiding the design of more potent enzyme inhibitors. nih.govnih.gov

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the electronic structure and predicting the reactivity of molecules like this compound. These computational methods, rooted in quantum mechanics, provide insights into molecular properties that are often difficult or impossible to obtain through experimental means alone.

Density Functional Theory (DFT) is a prominent method used for these calculations, offering a balance between accuracy and computational cost. nih.gov By employing a specific functional, such as B3LYP, and a basis set, for instance, 6-311G(d,p), researchers can optimize the molecular geometry of this compound to its lowest energy state. nih.gov This optimized structure is crucial for calculating various electronic properties.

Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy is indicative of the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The energy gap between HOMO and LUMO is a critical indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity.

Further analysis of the electronic structure involves mapping the molecular electrostatic potential (MEP), which will be discussed in a later section, and calculating atomic charges to identify electrophilic and nucleophilic sites. These calculations help in predicting how the molecule will interact with other chemical species. For instance, the nitrogen atoms in the imidazole ring are expected to be regions of negative potential, making them susceptible to electrophilic attack, while the acidic proton of the carboxylic acid group is a primary site for nucleophilic interaction.

Below is a hypothetical data table illustrating the kind of electronic properties that can be obtained for this compound using quantum chemical calculations.

PropertyCalculated Value (Arbitrary Units)Significance
HOMO Energy-6.5 eVElectron-donating ability
LUMO Energy-1.2 eVElectron-accepting ability
HOMO-LUMO Gap5.3 eVChemical reactivity and stability
Dipole Moment3.2 DMolecular polarity and solubility

Quantitative Structure-Activity Relationship (QSAR) Methodologies for Predictive Design

Quantitative Structure-Activity Relationship (QSAR) methodologies are computational techniques that aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov These models are invaluable in medicinal chemistry for predicting the activity of novel compounds and for guiding the design of more potent molecules. nih.gov For a class of compounds like imidazole derivatives, QSAR studies can elucidate the key structural features that govern their biological effects. nih.govresearchgate.net

The development of a QSAR model involves several key steps. First, a dataset of molecules with known biological activities is compiled. For this compound and its analogues, this would involve synthesizing a series of related compounds and testing their activity in a relevant biological assay.

Next, a set of molecular descriptors is calculated for each compound. These descriptors quantify various aspects of the molecular structure, including steric, electronic, and hydrophobic properties. Examples of descriptors include molecular weight, logP (a measure of hydrophobicity), molar refractivity, and various topological and quantum chemical parameters. sysrevpharm.org

Statistical methods, such as Multiple Linear Regression (MLR) or more advanced machine learning techniques like Artificial Neural Networks (ANN) and Support Vector Machines (SVM), are then used to build a mathematical model that correlates the descriptors with the biological activity. nih.govsysrevpharm.org The predictive power of the resulting model is then rigorously validated using both internal and external validation techniques. nih.gov

A hypothetical QSAR model for a series of imidazole derivatives might take the following form:

Biological Activity (log 1/C) = 0.75 * logP - 0.23 * (Molecular Volume) + 1.54 * (Dipole Moment) + 2.1

This equation would suggest that hydrophobicity and a high dipole moment are beneficial for activity, while a large molecular volume is detrimental. Such insights can guide the design of new derivatives of this compound with improved activity.

The table below presents a hypothetical dataset that could be used to generate a QSAR model.

CompoundlogPMolecular Volume (ų)Dipole Moment (D)Biological Activity (pIC50)
This compound1.81803.25.6
Analogue 12.11953.55.9
Analogue 21.51702.95.4
Analogue 32.51853.86.2

Electrostatic Potential Mapping for Molecular Recognition

Electrostatic potential (ESP) mapping is a powerful computational tool used to visualize the charge distribution of a molecule and predict its interaction with other molecules, particularly biological targets like proteins and enzymes. deeporigin.com The ESP map is generated by calculating the electrostatic potential at various points on the electron density surface of the molecule. deeporigin.commdpi.com

The map is typically color-coded to represent different potential values. Regions of negative electrostatic potential, usually colored red, indicate areas that are rich in electrons and are likely to act as hydrogen bond acceptors or interact with positive charges. Conversely, regions of positive potential, colored blue, are electron-deficient and can act as hydrogen bond donors or interact with negative charges. Green or yellow areas represent regions that are relatively neutral. deeporigin.com

For this compound, the ESP map would reveal distinct features. The oxygen atoms of the carboxylic acid group and the nitrogen atoms of the imidazole ring are expected to be regions of strong negative potential (red), highlighting their role as potential hydrogen bond acceptors. The hydrogen atom of the carboxylic acid and the N-H proton of the imidazole ring would be regions of positive potential (blue), indicating their capacity to act as hydrogen bond donors. The isobutyl group, being largely nonpolar, would be characterized by a more neutral potential.

Understanding the ESP map is crucial for rational drug design. deeporigin.com It allows researchers to predict how a molecule will orient itself within the binding site of a biological target, facilitating molecular recognition. mdpi.com By designing molecules with complementary electrostatic potentials to their target, the binding affinity and specificity can be significantly enhanced. scispace.com For instance, if a target protein has a positively charged pocket, a drug candidate with a negatively charged region would be expected to bind more favorably.

A conceptual representation of the key electrostatic features of this compound is provided in the table below.

Molecular RegionExpected Electrostatic PotentialRole in Molecular Interaction
Carboxylic Acid OxygensNegative (Red)Hydrogen Bond Acceptor
Carboxylic Acid HydrogenPositive (Blue)Hydrogen Bond Donor
Imidazole NitrogensNegative (Red)Hydrogen Bond Acceptor
Imidazole N-HPositive (Blue)Hydrogen Bond Donor
Isobutyl GroupNeutral (Green/Yellow)Van der Waals / Hydrophobic Interactions

Conformational Analysis and Energetic Landscape Exploration

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. Exploring the conformational landscape of a flexible molecule like this compound is essential for understanding its behavior in different environments and its ability to bind to a biological target. nih.gov

The isobutyl group and the carboxylic acid group attached to the imidazole ring can rotate around their connecting single bonds, leading to a variety of different conformations. Each of these conformations has a specific potential energy, and the collection of all possible conformations and their corresponding energies constitutes the molecule's energetic landscape. nih.gov

Computational methods are employed to systematically explore this landscape. This can be done by performing a systematic search, where dihedral angles are rotated in discrete steps, and the energy of each resulting conformation is calculated. Alternatively, molecular dynamics simulations can be used to observe the conformational changes of the molecule over time at a given temperature. nih.gov

The results of a conformational analysis are often visualized as a potential energy surface, where the energy is plotted as a function of one or more dihedral angles. This surface reveals the low-energy, stable conformations (local minima) and the energy barriers (transition states) that separate them. The most stable conformation, known as the global minimum, is the one that the molecule is most likely to adopt.

However, it is important to note that the biologically active conformation is not always the global minimum energy structure. The molecule may adopt a higher energy conformation in order to fit into a specific binding site. Therefore, understanding the relative energies of different conformations is crucial for drug design.

The following table summarizes key aspects of a conformational analysis for this compound.

ParameterDescriptionSignificance
Rotatable BondsC-C bonds in the isobutyl group; C-C bond connecting the carboxylic acidDetermine the molecule's flexibility and the number of possible conformations.
Dihedral AnglesDefine the specific orientation of the isobutyl and carboxylic acid groups.Used as coordinates to map the potential energy surface.
Local MinimaStable, low-energy conformations.Represent the preferred shapes of the molecule in the absence of external interactions.
Global MinimumThe conformation with the lowest possible energy.The most probable conformation of the isolated molecule.
Energy BarriersThe energy required to rotate from one conformation to another.Determine the rate of interconversion between different conformations.

Biological Activity and Mechanistic Investigations in Vitro Studies

Broad-Spectrum Biological Activity Profiles (In Vitro)

The imidazole (B134444) scaffold, particularly with carboxylic acid functional groups, is a recurring motif in medicinal chemistry, known for its diverse biological activities. While specific data on 2-Isobutyl-1H-imidazole-4-carboxylic acid is limited, research on analogous structures provides significant insight into its potential efficacy against various pathological processes.

Derivatives of imidazole carboxylic acid have demonstrated notable antimicrobial properties in vitro. Studies on various synthesized imidazole derivatives have shown activity against a spectrum of bacterial and fungal pathogens. For instance, certain novel 4-carboxylic imidazole derivatives were screened against bacterial species such as Staphylococcus aureus, Pseudomonas aeruginosa, and Acinetobacter baumannii, as well as the fungus Candida albicans, revealing good antimicrobial activity. researchgate.net The core imidazole structure is a key pharmacophore that contributes to these effects, although the precise mechanism can vary depending on the specific substitutions on the imidazole ring.

The imidazole nucleus is a constituent of various compounds investigated for antiviral properties. While research specifically targeting this compound is not extensively documented, related imidazole derivatives have been assessed against several viruses. For example, a series of 1-hydroxyimidazole (B8770565) derivatives, including esters and amides of 1-hydroxy-4-methyl-2-aryl-1H-imidazole-5-carboxylic acids, were evaluated for their inhibitory activity against orthopoxviruses like the Vaccinia virus. nih.gov Some of these compounds showed promising antiviral effects, although cytotoxicity was a variable factor. nih.gov Other studies have explored imidazole-based compounds for activity against viruses such as HIV and Dengue virus, indicating the broad potential of this chemical class in antiviral drug discovery. nih.gov The mechanism often involves the inhibition of viral replication enzymes or interference with viral entry into host cells. nih.gov

Imidazole-containing compounds have been a significant focus of anticancer research. nih.gov Various derivatives have been shown to possess potent antiproliferative activity against a range of human cancer cell lines. For example, novel imidazolyl benzoic acid derivatives have been synthesized and tested for their anticancer effects. researchgate.net In one study, certain derivatives exhibited good anticancer activity when screened using the trypan blue staining assay. researchgate.net The mechanisms underlying these effects are diverse and can include the inhibition of key enzymes in cancer progression, disruption of microtubule assembly, or the induction of apoptosis. nih.gov The success of the imidazole-based drug dacarbazine (B1669748) has spurred further interest in developing new anticancer agents from this scaffold. nih.gov

Table 1: In Vitro Anticancer Activity of Selected Imidazole Derivatives This table presents data for related imidazole compounds, not this compound specifically, to illustrate the potential of the chemical class.

Compound TypeCell Line(s)Observed ActivityReference
Imidazolyl Benzoic Acid DerivativeNot specifiedGood anticancer activity researchgate.net
2-Substituted-N-[4-(1-methyl-4,5-diphenyl-1H-imidazole-2-yl)phenyl] acetamideHT-29, MCF-7Active anticancer agents nih.gov
Acridine-based ImidazoleMCF-7, HEP-2Potent anticancer activity nih.gov

Enzyme Inhibition and Target-Specific Interaction Research (In Vitro)

A significant area of investigation for imidazole carboxylic acids is their ability to interact with and inhibit specific enzymes, particularly those involved in bacterial resistance.

The rise of bacterial resistance to β-lactam antibiotics, mediated by metallo-β-lactamases (MBLs), is a major public health concern. nih.gov These enzymes require zinc ions for their catalytic activity and can inactivate a broad range of β-lactam drugs, including last-resort carbapenems. nih.govfrontiersin.org There is a pressing need for effective MBL inhibitors to be co-administered with these antibiotics to restore their efficacy. mdpi.com

Research has identified imidazole-carboxylic acid derivatives as promising MBL inhibitors. While the user's specified compound is a 1H-imidazole-4-carboxylic acid, extensive research has been conducted on the closely related 1H-imidazole-2-carboxylic acid (ICA) scaffold. nih.gov These molecules act as inhibitors by utilizing the imidazole and carboxylic acid moieties to bind to the zinc ions in the MBL active site, mimicking aspects of the natural substrate interaction. nih.gov

Structure-guided optimization of ICA derivatives has led to the development of potent inhibitors against clinically relevant Class B1 MBLs, such as the Verona Integron-encoded MBLs (VIMs). nih.gov Crystallographic analyses have revealed that these inhibitors interact with the flexible active site loops of the enzyme. nih.gov The inhibitory potency of these compounds is often quantified by their half-maximal inhibitory concentration (IC₅₀).

Table 2: Inhibitory Activity of an Exemplary 1H-imidazole-2-carboxylic acid Derivative against VIM-type MBLs This table showcases the potency of a related imidazole-2-carboxylic acid derivative to highlight the potential of the core structure as an MBL inhibitor.

EnzymeInhibitorIC₅₀ (µM)Reference
VIM-2Compound 28 (an optimized 1H-imidazole-2-carboxylic acid derivative)0.018 nih.gov
VIM-5Compound 28 (an optimized 1H-imidazole-2-carboxylic acid derivative)0.018 nih.gov

The binding mode typically involves the carboxylate group and one of the imidazole nitrogen atoms chelating the zinc ions in the enzyme's active site. This interaction blocks the enzyme's ability to hydrolyze the β-lactam ring of antibiotics, thereby restoring the antibiotic's activity against the resistant bacteria. nih.gov

Insulin-Degrading Enzyme Modulation: Exosite and Catalytic Site Binding

Research into imidazole-derived compounds has identified them as dual-binding inhibitors of the human insulin-degrading enzyme (IDE), a zinc metalloprotease implicated in the clearance of insulin (B600854) and amyloid-β. nih.gov These inhibitors have been shown to interact with both a permanently formed exosite and the catalytic site of the enzyme. nih.gov The binding to an exosite, located approximately 30 Å from the catalytic zinc ion, is a crucial first step that can trigger a conformational change in the enzyme, allowing the substrate to access the catalytic cleft for degradation. nih.govnih.gov

For imidazole derivatives, both the carboxylic acid and the imidazole ring are critical for their inhibitory activity. nih.gov The carboxylic acid is believed to interact with the zinc ion in the catalytic site. nih.gov Simultaneously, the imidazole moiety can form hydrogen bonds with key residues at the exosite, such as the side chain of Glu341. nih.gov This dual interaction provides a structural basis for the potent inhibition of IDE. While direct studies on this compound are not specified, the structure-activity relationship (SAR) of analogous compounds underscores the importance of its core components in IDE modulation. nih.gov

Inhibition of Key Cancer-Related Enzymes (e.g., Aromatase, COX, 5-Lipoxygenase)

Aromatase:

The imidazole ring is a key structural feature in several non-steroidal aromatase inhibitors. nih.gov The nitrogen atoms in the imidazole ring can interact with the heme iron of the aromatase enzyme, leading to its inhibition. nih.gov Studies on various imidazole derivatives have demonstrated significant in vitro inhibition of aromatase. For instance, certain imidazole derivatives have shown inhibitory percentages of 81% and 72% compared to the reference drug letrozole. nih.gov While specific data for this compound is not available, the general activity of the imidazole scaffold suggests its potential as an aromatase inhibitor.

Cyclooxygenase (COX):

Derivatives of imidazole have been investigated for their ability to inhibit cyclooxygenase (COX) enzymes, which are key in the inflammatory process. Some studies have focused on developing selective COX-2 inhibitors to minimize the gastrointestinal side effects associated with non-selective NSAIDs. While direct inhibitory data for this compound on COX-1 and COX-2 is not detailed in the available research, related imidazole-containing compounds have been synthesized and shown to possess COX inhibitory activity.

5-Lipoxygenase (5-LOX):

The 5-lipoxygenase (5-LOX) pathway is another important target in inflammation, responsible for the production of leukotrienes. Research on 1,5-diarylimidazole derivatives has shown that these compounds can inhibit the 5-LOX pathway. For example, one such derivative displayed a 92% inhibition of LTB4, a product of the 5-LOX pathway, at a concentration of 10 μM. nih.gov The structure-activity relationship studies in this class of compounds indicated that the substitution pattern on the imidazole ring is crucial for activity. nih.gov

Below is a table summarizing the in vitro inhibitory activities of some representative imidazole derivatives against these cancer-related enzymes.

Compound ClassEnzyme TargetMeasurementResult
Imidazole derivativesAromatase% Inhibition81% and 72%
1,5-diarylimidazole derivative5-Lipoxygenase% Inhibition of LTB492% at 10 µM

This table presents data for related imidazole compounds to illustrate the potential activities of the imidazole scaffold.

HIV-1 Integrase Interaction and Strand Transfer Inhibition

The human immunodeficiency virus type 1 (HIV-1) integrase is a critical enzyme for the replication of the virus. nih.gov It catalyzes the insertion of the viral DNA into the host genome. nih.gov Inhibitors of this enzyme, particularly those that block the strand transfer step, are effective antiretroviral agents. nih.gov A key feature of many integrase strand transfer inhibitors is their ability to chelate the two magnesium ions present in the enzyme's active site. nih.gov

While there is no specific research on this compound as an HIV-1 integrase inhibitor, studies on other carboxylic acid-containing compounds, such as indole-2-carboxylic acid derivatives, have shown that the carboxyl group plays a crucial role in binding to the active site magnesium ions. nih.gov This suggests that the carboxylic acid moiety of this compound could potentially interact with the HIV-1 integrase active site.

Receptor Binding Affinity and Ligand-Receptor Interaction Studies (In Vitro)

Opioid Receptor Subtype Engagement (Kappa, Mu, Delta)

Investigations into the opioid receptor binding profiles of imidazodiazepines, which contain an imidazole ring, have provided insights into their potential interactions. mdpi.com A study of a large library of these compounds revealed that their affinity for kappa (κ), mu (μ), and delta (δ) opioid receptors can be influenced by the nature of the substituents. mdpi.com Notably, imidazodiazepine derivatives that feature a carboxylic acid group did not exhibit binding to the kappa opioid receptor (KOR). mdpi.com The affinities for mu (MOR) and delta (DOR) opioid receptors were generally weak for this class of compounds. mdpi.com

Gamma-Aminobutyric Acid Type A Receptor (GABAAR) Modulatory Research

The same study that explored the opioid receptor binding of imidazodiazepines also investigated their interaction with the gamma-aminobutyric acid type A receptor (GABAAR). mdpi.com Interestingly, the imidazodiazepine derivatives with carboxylic acid groups, which did not bind to KOR, were found to interact strongly with GABAARs. mdpi.com This suggests a potential for this compound to modulate the GABAAR, although the specific nature of this modulation (e.g., agonist, antagonist, or allosteric modulator) would require further investigation.

Structure-Activity Relationship (SAR) Studies on this compound Derivatives

The structure-activity relationship (SAR) for this compound and its derivatives can be inferred from studies on analogous compounds targeting various enzymes and receptors.

The Imidazole Ring: The imidazole moiety is a versatile scaffold in medicinal chemistry. Its nitrogen atoms can act as hydrogen bond donors or acceptors and can coordinate with metal ions, such as the zinc in IDE and the iron in aromatase. nih.govnih.gov The specific substitution pattern on the imidazole ring is critical for activity and selectivity against different targets. nih.gov

The Carboxylic Acid Group: The carboxylic acid at the 4-position of the imidazole ring is a key functional group. It is crucial for the dual binding of related compounds to IDE, likely through interaction with the catalytic zinc ion. nih.gov In the context of HIV-1 integrase, a carboxylic acid can chelate essential magnesium ions in the active site. nih.gov For receptor binding, the presence of a carboxylic acid has been shown to abolish binding to the kappa opioid receptor while promoting interaction with the GABA A receptor in imidazodiazepine derivatives. mdpi.com

The 2-Isobutyl Group: The alkyl substituent at the 2-position of the imidazole ring contributes to the lipophilicity of the molecule, which can influence its binding to hydrophobic pockets within enzymes and receptors. The size and shape of this group can impact the potency and selectivity of the compound. For instance, in the case of IDE inhibitors, modifications to the alkylamino side chain significantly affect their activity. nih.gov

Influence of the Isobutyl Group on Biological Potency and Selectivity

The isobutyl group at the C2 position of the imidazole ring is a key determinant of the compound's biological activity, primarily through its steric and lipophilic properties. Structure-activity relationship (SAR) studies on related imidazole-based compounds reveal that the nature of the alkyl substituent at this position can significantly modulate potency and selectivity for specific biological targets.

Research on a series of imidazole-derived agonists for the Neurotensin 1 Receptor (NTR1) demonstrated the critical role of the substituent at a position analogous to the isobutyl group in this compound. In these studies, replacement of a bulky adamantyl group with an isobutyl group derived from L-leucine resulted in optimal partial agonist activity. nih.gov This suggests that the size, shape, and flexibility of the isobutyl group are well-suited for productive interactions within the receptor's binding pocket. Conversely, replacing the isobutyl group with a larger adamantyl moiety in the same scaffold led to a significant decrease in potency, although agonist behavior was retained. nih.gov

The isobutyl group's contribution to biological potency can be attributed to several factors:

Hydrophobic Interactions: The non-polar nature of the isobutyl group allows it to engage in favorable hydrophobic or van der Waals interactions with non-polar amino acid residues within a target's binding site.

Steric Bulk and Shape: The branched structure of the isobutyl group provides specific steric bulk that can enhance binding affinity by occupying a defined pocket. Its size is often a balance, being large enough to form meaningful interactions but not so large as to cause steric hindrance that would prevent optimal binding.

Selectivity: Variations in the size and topography of binding pockets among different receptors or enzyme isoforms mean that the isobutyl group can confer selectivity. A target with a binding site that perfectly accommodates the isobutyl group will bind the compound with higher affinity than a target with a smaller or differently shaped pocket.

Table 1: Influence of C2-Alkyl Substituent on Receptor Activity (Illustrative Data Based on Analogues)
Compound AnalogueC2-SubstituentRelative Potency (EC50)Key Interaction Type
Analogue 1MethylLowMinimal hydrophobic contact
Analogue 2n-ButylModerateLinear hydrophobic interaction
Analogue 3Isobutyl High Optimal fit in branched hydrophobic pocket
Analogue 4tert-ButylModerate-LowPotential steric hindrance
Analogue 5AdamantylLowSignificant steric hindrance, reduced potency

Impact of the Carboxylic Acid Moiety on Ligand-Target Binding and Pharmacophore Features

The carboxylic acid group at the C4 position is a critical pharmacophoric feature, profoundly influencing the compound's binding affinity and mechanism of interaction with biological targets. ontosight.ai This functional group can participate in several high-energy interactions that often serve to anchor the ligand within the binding site. unina.itwiley-vch.de

The primary roles of the carboxylic acid moiety include:

Ionic Bonding: At physiological pH, the carboxylic acid is typically deprotonated to its carboxylate form (-COO⁻). This allows it to form strong ionic bonds (salt bridges) with positively charged amino acid residues such as arginine, lysine, or histidine present in the target's active site. unina.it

Hydrogen Bonding: The carboxylic acid group is an excellent hydrogen bond donor (via the -OH) and acceptor (via both oxygens). This enables it to form multiple hydrogen bonds with polar residues in the binding pocket, contributing significantly to binding affinity and specificity. unina.it

Chelation of Metal Ions: In metalloenzymes, the carboxylate can act as a ligand, coordinating with essential metal ions (e.g., Zn²⁺, Mg²⁺) in the active site, which can be a key mechanism of enzyme inhibition. nih.govmedchemexpress.com

Studies on various imidazole-carboxylic acid derivatives confirm the importance of this group. For instance, in a series of imidazole-5-carboxylic acid derivatives acting as Angiotensin II receptor antagonists, the acidic group was shown to be a key requirement for activity. nih.gov Similarly, research on 1-arylalkyl-5-phenylsulfonamino-imidazole-4-carboxylic acid derivatives identified them as potent antiplatelet agents, with the carboxylic acid (or its ester/amide bioisostere) being an essential structural criterion. nih.govresearchgate.net Replacing the carboxylic acid with a non-ionizable or sterically different group often leads to a dramatic loss of biological activity, confirming its status as a crucial pharmacophoric element.

Table 2: Effect of C4-Functional Group Modification on Binding Affinity (Illustrative)
Compound AnalogueC4-Functional GroupPrimary Binding InteractionRelative Binding Affinity (Ki)
Parent Compound -COOH (Carboxylic Acid) Ionic bond, H-bond donor/acceptor High
Analogue A-COOCH3 (Methyl Ester)H-bond acceptor onlyModerate-Low
Analogue B-CONH2 (Amide)H-bond donor/acceptorModerate
Analogue C-CH2OH (Alcohol)H-bond donor/acceptorLow
Analogue D-H (Unsubstituted)NoneVery Low / Inactive

Positional and Electronic Effects of Imidazole Ring Substituents

Isobutyl Group (C2 Position): As an alkyl group, the isobutyl substituent is electron-donating through an inductive effect (+I). This effect increases the electron density on the imidazole ring, which can enhance the basicity of the pyridinic nitrogen at position 3. This increased basicity can strengthen its ability to act as a hydrogen bond acceptor or to coordinate with metal ions.

Carboxylic Acid Group (C4 Position): The carboxylic acid group is strongly electron-withdrawing, primarily through a negative mesomeric (-M) or resonance effect, and also through a negative inductive (-I) effect. This effect reduces the electron density of the ring and significantly decreases the basicity of the imidazole nitrogens.

The interplay between the electron-donating isobutyl group and the electron-withdrawing carboxylic acid group creates a unique electronic profile. The positioning at C2 and C4 is crucial. Research on substituted imidazoles has shown that push/pull of electron density by substituents is necessary to influence the donor capacity of the N-base electrons. rsc.org In this specific compound, the opposing electronic natures of the two groups create a polarized molecule, which can be critical for recognition and binding at a specific biological target. The precise positioning determines the orientation of the molecule's dipole moment and the spatial arrangement of its key interacting functionalities.

Conformational Flexibility and Ligand-Induced Fit Mechanisms

The conformational flexibility of this compound is another key aspect of its biological activity, allowing it to adapt its shape to fit optimally within a target's binding site—a concept known as induced fit. portlandpress.com This flexibility arises from the presence of several rotatable single bonds.

Key sources of conformational freedom include:

Rotation of the Isobutyl Group: The single bonds within the isobutyl chain allow it to adopt various spatial arrangements, enabling it to fit snugly into hydrophobic pockets of different shapes.

Rotation around the Imidazole-Carboxylic Acid Bond: The bond connecting the C4 of the imidazole ring to the carboxylic acid group can rotate, allowing the carboxylate to orient itself optimally to form ionic or hydrogen bonds with corresponding residues in the active site.

This inherent flexibility is crucial for the binding process. While a molecule may exist in numerous conformations in solution, upon approaching a biological target, it can select a low-energy conformation that is complementary to the binding site. The binding energy released upon interaction can compensate for any energetic penalty required to adopt this specific conformation. Studies on the binding of various imidazole derivatives to receptors have highlighted the importance of this conformational adaptability. nih.govresearchgate.net The ability of the receptor itself to undergo conformational changes upon ligand binding further underscores the dynamic nature of the interaction, where both ligand and target can adjust to achieve an optimal and stable complex. portlandpress.com

In Vitro Metabolic Stability and Biotransformation Pathways (Non-Human Systems)

Evaluating the metabolic stability of a compound in vitro is a critical step in early drug discovery, providing an estimate of its susceptibility to metabolic enzymes and its potential half-life in vivo. These studies are typically conducted using subcellular fractions from non-human species (e.g., rat, mouse, or dog liver) to predict metabolic behavior.

Microsomal Stability and Half-Life Determination in Model Systems

Microsomal stability assays measure the rate at which a compound is metabolized by enzymes located in the endoplasmic reticulum of liver cells, primarily cytochrome P450 (CYP450) oxidases. springernature.com The compound is incubated with liver microsomes and a necessary cofactor (NADPH), and the decrease in its concentration is monitored over time. evotec.com

For this compound, the metabolic profile is influenced by its structural features:

Imidazole Ring: Imidazole-containing compounds are well-known to interact with CYP450 enzymes, acting as either substrates or inhibitors. nih.govnih.gov The lone pair of electrons on the basic nitrogen of the imidazole ring can coordinate to the heme iron of CYP450 enzymes, potentially leading to inhibition of metabolism for itself or other co-administered drugs. researchgate.net

Isobutyl Group: Alkyl chains, particularly those with tertiary or secondary hydrogens like the isobutyl group, are common sites for Phase I oxidative metabolism (hydroxylation) by CYP450s. This would likely be a primary route of metabolic degradation for the molecule.

Based on these features, the compound is expected to be a substrate for CYP450 enzymes. The rate of its metabolism would determine its intrinsic clearance (CLint) and in vitro half-life (t½). A high rate of metabolism would result in a short half-life and high clearance, suggesting rapid elimination in vivo.

Table 3: Representative Microsomal Stability Data in Rat Liver Microsomes (Illustrative)
ParameterValueInterpretation
Incubation Time (min)0, 5, 15, 30, 45-
In Vitro Half-Life (t½, min)25Moderate rate of metabolism
Intrinsic Clearance (CLint, µL/min/mg protein)27.7Indicates moderate intrinsic clearance
% Remaining at 45 min28%Significant metabolism occurred during incubation

Elucidation of Enzymatic Degradation Pathways in Non-Human Biological Milieu

Identifying the specific biotransformation pathways is essential for understanding how a compound is eliminated and for identifying potentially active or toxic metabolites. In non-human systems like liver microsomes or hepatocytes, the degradation of this compound would likely proceed through established metabolic reactions.

Phase I Metabolism: The primary enzymatic degradation pathway is expected to be oxidation catalyzed by CYP450 enzymes. The most probable site of oxidation is the isobutyl group.

Hydroxylation of the Isobutyl Group: The methine C-H bond (the carbon attached to the imidazole ring and two methyl groups) is a likely site for hydroxylation, leading to a tertiary alcohol. Alternatively, oxidation could occur at one of the terminal methyl groups to form a primary alcohol. These hydroxylated metabolites are more polar and more easily excreted.

Phase II Metabolism: Following Phase I oxidation, or in parallel, the molecule can undergo Phase II conjugation reactions, which further increase water solubility to facilitate excretion.

Glucuronidation: The carboxylic acid moiety is a prime substrate for UDP-glucuronosyltransferases (UGTs), leading to the formation of an acyl-glucuronide conjugate. If the isobutyl group is hydroxylated in Phase I, the resulting alcohol could also be a site for glucuronidation.

Therefore, in a typical non-human biological milieu, the enzymatic degradation of this compound would likely involve initial CYP450-mediated hydroxylation on the isobutyl side chain, followed by potential glucuronidation of the newly formed hydroxyl group or the existing carboxylic acid group.

Coordination Chemistry and Advanced Material Applications

Ligating Properties of 2-Isobutyl-1H-imidazole-4-carboxylic Acid

The ligating behavior of this compound is characterized by its ability to act as a versatile building block in the assembly of metal complexes. The presence of both a nitrogen-donor imidazole (B134444) ring and an oxygen-donor carboxylate group allows for multiple modes of coordination with various metal centers.

The synthesis of metal complexes with this compound typically involves the reaction of the ligand with a corresponding metal salt in a suitable solvent, often under hydrothermal or solvothermal conditions. The resulting complexes can be characterized by a variety of analytical techniques, including single-crystal X-ray diffraction, infrared (IR) spectroscopy, and elemental analysis.

While specific studies on this compound are limited, research on analogous 2-substituted imidazole derivatives provides insight into the expected coordination behavior. For instance, complexes of Co(II), Ni(II), and Cu(II) with various imidazole-containing ligands have been extensively studied, revealing a range of coordination geometries and stoichiometries. jocpr.comjocpr.comresearchgate.net The synthesis of platinum(II) and platinum(IV) complexes with imidazole-containing ligands has also been reported, highlighting the potential for creating square planar and octahedral geometries, respectively. dntb.gov.uanih.gov

Table 1: Representative Transition Metal Complexes with Imidazole-Carboxylate Ligands and Their Characterization Data

Metal IonPotential Complex FormulaExpected GeometryKey Spectroscopic Features (IR, cm⁻¹)
Co(II)[Co(2-isobutyl-1H-imidazole-4-carboxylate)₂(H₂O)₂]Octahedralν(C=O) of carboxylate group shifts upon coordination; Appearance of M-N and M-O stretching vibrations.
Ni(II)[Ni(2-isobutyl-1H-imidazole-4-carboxylate)₂(H₂O)₂]OctahedralSimilar shifts in carboxylate and appearance of metal-ligand vibrations as in Co(II) complexes.
Cu(II)[Cu(2-isobutyl-1H-imidazole-4-carboxylate)₂]Square PlanarCharacteristic shifts in IR spectra indicating coordination of both imidazole and carboxylate groups.
Pd(II)[Pd(2-isobutyl-1H-imidazole-4-carboxylate)₂]Square PlanarM-N and M-O vibrations in the far-IR region confirm coordination.
Pt(IV)[Pt(2-isobutyl-1H-imidazole-4-carboxylate)₂Cl₂]OctahedralPresence of Pt-Cl stretching bands in addition to ligand-related vibrations.
Cd(II){[Cd(2-isobutyl-1H-imidazole-4-carboxylate)₂]·nH₂O}nPolymericBroad ν(O-H) band from lattice water; significant shift in ν(C=O) upon coordination.

Note: The formulas and geometries are hypothetical and based on common coordination patterns of similar ligands. Experimental verification for this compound is required.

The coordination of this compound to a metal center can occur through several modes, dictated by factors such as the nature of the metal ion, the reaction conditions, and the presence of other coordinating species. The imidazole ring can coordinate through its pyridinic nitrogen atom, while the carboxylate group can bind in a monodentate, bidentate chelating, or bridging fashion. researchgate.net

Common coordination geometries observed for transition metal complexes include octahedral, tetrahedral, and square planar. jocpr.comjocpr.com For instance, Co(II) and Ni(II) frequently form octahedral complexes with imidazole-based ligands, while Cu(II) and Pd(II) often adopt a square planar geometry. jocpr.comwikipedia.org The specific geometry is a consequence of the electronic configuration of the metal ion and the ligand field stabilization energy.

The stoichiometry of metal-ligand adducts can be determined through elemental analysis and confirmed by single-crystal X-ray diffraction. Common stoichiometries for complexes with bidentate ligands like this compound are 1:1 and 1:2 (metal:ligand). jocpr.com

Thermogravimetric analysis (TGA) is a crucial technique for evaluating the thermal stability of these complexes and for determining the presence of coordinated or lattice solvent molecules. The TGA curve of a metal complex typically shows distinct weight loss steps corresponding to the removal of solvent molecules followed by the decomposition of the organic ligand at higher temperatures. jocpr.com The final residue is often the corresponding metal oxide.

Construction of Metal-Organic Frameworks (MOFs) and Coordination Polymers

The bifunctional nature of this compound makes it an excellent candidate for the construction of metal-organic frameworks (MOFs) and coordination polymers. These materials are formed through the self-assembly of metal ions or clusters with organic linkers, resulting in extended one-, two-, or three-dimensional networks. nih.gov

The formation of MOFs and coordination polymers is governed by the principles of coordination chemistry and crystal engineering. The geometry of the metal coordination sphere and the connectivity of the organic linker determine the final topology of the network. nih.gov Imidazole-carboxylate ligands are known to produce a wide variety of network topologies due to their versatile coordination modes. acs.org The specific reaction conditions, such as temperature, solvent, and pH, can significantly influence the self-assembly process and lead to the formation of different crystalline phases. acs.org

The isobutyl group at the 2-position of the imidazole ring is expected to play a significant role in directing the architecture and porosity of the resulting MOFs. The steric bulk of the isobutyl group can influence the packing of the coordination polymers and prevent the formation of highly dense structures, thereby promoting the creation of porous frameworks.

Furthermore, the hydrophobic nature of the isobutyl group can impart specific properties to the pores of the MOF, such as selective adsorption of nonpolar guest molecules. The presence of such a substituent can also affect the interpenetration of networks, a common phenomenon in MOF chemistry, by creating steric hindrance that may favor the formation of non-interpenetrated, more open structures. Studies on other 2-alkyl substituted imidazole-dicarboxylate ligands have shown that the size and nature of the substituent can indeed tune the resulting framework structure. researchgate.net

Photoluminescent Properties of Resulting MOF Materials

Metal-Organic Frameworks (MOFs) constructed using ligands like this compound are investigated for their photoluminescent properties. The luminescence in such MOFs can originate from several sources: the organic ligand itself (linker-based luminescence), the metal ion, or charge transfer between the metal and the ligand. osti.govmdpi.comresearchgate.net Typically, MOFs incorporating aromatic or conjugated organic linkers exhibit fluorescence, and their rigid structure can enhance quantum efficiencies compared to the isolated ligand in solution. osti.gov

The specific photoluminescent behavior of a MOF containing the 2-isobutyl-1H-imidazole-4-carboxylate ligand would depend on the choice of the metal center. For instance, MOFs with d10 metal ions such as Zn(II) or Cd(II) often exhibit ligand-centered luminescence. osti.gov In these cases, the emission is typically broad and may be slightly shifted compared to the free ligand. osti.gov Conversely, incorporating lanthanide ions (Ln³⁺) can lead to metal-centered luminescence, characterized by sharp, narrow emission bands. osti.govresearchgate.net This often occurs through an "antenna effect," where the organic ligand absorbs energy and efficiently transfers it to the lanthanide ion, which then emits light. mdpi.com While specific studies on MOFs derived from this compound are not prevalent in the reviewed literature, the principles of MOF luminescence suggest that it could serve as a versatile component for creating photoactive materials.

Table 1: Origins of Photoluminescence in Metal-Organic Frameworks

Luminescence Origin Description Typical Metal Ions Emission Characteristics
Ligand-Based Emission originates from the π-conjugated system of the organic linker. osti.govmdpi.com Zn(II), Cd(II), Ag(I) osti.gov Broad emission bands. osti.gov
Metal-Based Emission originates from f-f or d-d electronic transitions within the metal center. mdpi.com Lanthanides (Eu³⁺, Tb³⁺) osti.govmdpi.com Sharp, narrow, characteristic emission lines. osti.gov
Charge Transfer Luminescence from Ligand-to-Metal (LMCT) or Metal-to-Ligand (MLCT) charge transfer. mdpi.com Zn(II)/Cd(II) (LMCT), Cu(I)/Ag(I) (MLCT) mdpi.com Broad emission bands, sensitive to coordination environment.

| Antenna Effect | The organic ligand absorbs light and transfers the energy to the metal ion, which then luminesces. mdpi.com | Lanthanides (Eu³⁺, Tb³⁺) mdpi.com | Sharp emissions characteristic of the metal ion. |

Catalytic Applications in Organic Transformations

Catalysis of Phosphate Ester Hydrolysis by Lanthanide Metal Complexes

While direct research on this compound is limited, studies on its parent compound, 4-imidazolecarboxylic acid, provide significant insights into its potential catalytic applications. Trivalent lanthanide ion complexes stabilized by the anion of 4-imidazolecarboxylic acid have been shown to be effective catalysts for the hydrolysis of phosphate esters, which are common model substrates for DNA. nih.gov

These catalytic systems typically involve binuclear hydroxo complexes of lanthanides. nih.gov Research has demonstrated that the catalytic activity is dependent on the specific lanthanide ion used, with a general trend observed for the hydrolysis of phosphate diesters. nih.gov The efficiency of these catalysts, expressed as the rate enhancement over alkaline hydrolysis, can be substantial, reaching up to a 10⁵-fold increase for substrates like bis(4-nitrophenyl) phosphate (BNPP). nih.gov The proposed mechanism involves the phosphate ester binding to the binuclear lanthanide center, followed by a nucleophilic attack by a bridging hydroxide (B78521) ion. nih.gov The presence of the imidazole-4-carboxylate ligand is crucial for stabilizing the active hydroxo complexes. nih.gov

Table 2: Catalytic Activity of Lanthanide Complexes with 4-Imidazolecarboxylate in Phosphate Ester Hydrolysis

Lanthanide Ion Relative Catalytic Activity (Diester Substrates) Catalytically Active Species Example
La(III) Highest M₂L₂(OH)₄
Pr(III) High M₂L₂(OH)₄
Nd(III) Moderate M₂L(OH)₅
Eu(III) Lower M₂L(OH)₅
Dy(III) Lowest M₂L(OH)₅

Data derived from studies on the parent 4-imidazolecarboxylic acid ligand. nih.gov

Development of Heterogeneous Catalytic Systems

The development of heterogeneous catalysts is a key area of research aimed at improving catalyst reusability and simplifying product purification. This compound is a suitable candidate for incorporation into heterogeneous systems, primarily by acting as a ligand in MOFs or by being immobilized on a solid support. mdpi.com MOFs, with their high surface area and tunable porosity, can act as effective heterogeneous catalysts where the active sites can be the metal nodes or the functional organic linkers. mdpi.com

For instance, imidazole-based ligands can be used to construct MOFs that catalyze organic reactions such as the one-pot synthesis of substituted imidazoles. mdpi.com Another approach is the immobilization of imidazole-containing molecules onto solid supports like silica or magnetic nanoparticles. nih.govresearchgate.net This method combines the catalytic activity of the imidazole moiety with the practical advantages of a solid-phase catalyst, such as easy separation from the reaction mixture. nih.gov Although specific examples detailing the use of this compound in such systems were not found, the general strategies are well-established for related imidazole compounds. researchgate.net

Recycling and Regeneration Strategies for Catalytic Materials

A critical aspect of heterogeneous catalysis is the ability to recycle and regenerate the catalytic material to ensure economic and environmental viability. researchgate.net For catalysts incorporating this compound, such as in a MOF structure or on a solid support, regeneration strategies would focus on removing adsorbed products, byproducts, or poisons from the active sites without degrading the catalyst itself.

Common regeneration methods include solvent washing to remove physisorbed species or thermal treatments like calcination to burn off coke deposits. mdpi.com However, the stability of the catalyst under these conditions is paramount. For MOF-based catalysts, the thermal and chemical stability will dictate the applicable regeneration methods. For catalysts immobilized on supports, a major challenge is preventing the leaching of the active component into the reaction medium over multiple cycles. researchgate.net Covalently tethering the molecule to the support is one strategy to enhance stability and recyclability. researchgate.net While specific regeneration protocols for catalysts based on this compound are not documented, the general principles of heterogeneous catalyst regeneration would apply.

Surface Modification and Nanomaterial Integration

Dendrimer Functionalization for Modulated Surface Properties and Catalytic Performance

Dendrimers are highly branched, well-defined macromolecules that can be functionalized at their periphery with specific chemical groups to create tailored catalytic systems. lookchemmall.com The surface modification of dendrimers with molecules like this compound could yield nanomaterials with unique catalytic properties. The imidazole moiety can act as a general base or nucleophilic catalyst, while the carboxylic acid group can provide sites for further conjugation or interaction.

Studies have shown that terminating poly(propylene imine) dendrimers with imidazole groups creates catalysts for hydrolysis reactions. lookchemmall.com Similarly, functionalizing dendrimers with carboxylic acid groups has been used to create solid acid catalysts for biomass conversion. nih.gov The high density of functional groups on the dendrimer surface can lead to cooperative effects, potentially enhancing catalytic rates. lookchemmall.com However, steric crowding in higher-generation dendrimers can sometimes hinder substrate access to the catalytic sites. lookchemmall.com Integrating these functionalized dendrimers with magnetic nanoparticles can also facilitate catalyst recovery and reuse. nih.gov No specific studies involving the functionalization of dendrimers with this compound were identified, but research on related functional groups demonstrates the viability and potential of this approach.

Table 3: Compound Names Mentioned in the Article

Compound Name
This compound
4-Imidazolecarboxylic acid
Bis(4-nitrophenyl) phosphate (BNPP)
2-(pyridine-4-yl)-1H-imidazole-4,5-dicarboxylic acid

Analytical and Preparative Methodologies in Research

Chromatographic Separations and Purification Techniques

Chromatography is a cornerstone for the separation and purification of 2-Isobutyl-1H-imidazole-4-carboxylic acid from reaction mixtures and for its quantitative analysis. High-performance liquid chromatography (HPLC) is a particularly powerful tool in this regard, offering high resolution and sensitivity.

The development of a robust HPLC method for this compound is critical for its accurate quantification and purity assessment. While specific validated methods for this exact compound are not extensively detailed in publicly available literature, methods for structurally similar imidazole (B134444) carboxylic acids provide a strong basis for method development. A reverse-phase HPLC (RP-HPLC) approach is typically suitable for such polar compounds.

Method development would involve the systematic optimization of several parameters to achieve adequate separation from impurities and starting materials. Key considerations include the choice of stationary phase, mobile phase composition, pH, and detection wavelength. For instance, a method analogous to that used for 2-Ethyl-1H-imidazole-4-carboxylic acid could be adapted. sielc.com

A typical starting point for method development is outlined in the table below. Validation of the developed method would then be carried out according to established guidelines, assessing parameters such as linearity, accuracy, precision, specificity, and robustness to ensure the reliability of the analytical results.

Table 1: Illustrative HPLC Method Parameters for this compound Analysis

Parameter Suggested Condition Rationale
Column C18 or specialized polar-modified C18 (e.g., Newcrom R1) Provides good retention and selectivity for polar analytes.
Mobile Phase A 0.1% Formic Acid in Water Provides protons for good peak shape and is MS-compatible.
Mobile Phase B Acetonitrile Common organic modifier in RP-HPLC.
Gradient 10-90% B over 15 minutes To elute a range of components with varying polarities.
Flow Rate 1.0 mL/min Standard for analytical scale columns.
Column Temperature 30 °C For reproducible retention times.
Detection UV at 230 nm Based on the expected chromophore of the imidazole ring.

| Injection Volume | 5 µL | A typical volume for analytical injections. |

For the isolation of larger quantities of this compound for further studies, analytical HPLC methods can be scaled up to a preparative level. The principles of separation remain the same, but the instrumentation and column dimensions are significantly larger to accommodate higher sample loads.

The scalability of reverse-phase methods is a distinct advantage. sielc.comsielc.com The primary goal of preparative chromatography is to achieve the desired purity of the target compound with a high recovery rate. This often involves optimizing the loading capacity of the column to maximize throughput without sacrificing resolution. Fractions are collected as the purified compound elutes from the column, and these are then combined and the solvent removed to yield the isolated product.

Table 2: Example Parameters for Preparative HPLC Purification of this compound

Parameter Suggested Condition
Column C18, 50 x 250 mm, 10 µm particle size
Mobile Phase Gradient of Water (with 0.1% Formic Acid) and Acetonitrile
Flow Rate 50 mL/min
Sample Loading 100-500 mg per injection (dissolved in minimal mobile phase)
Detection UV at 230 nm

| Fraction Collection | Triggered by UV signal threshold |

Mass Spectrometry Applications in Compound Identification and Purity Analysis

Mass spectrometry (MS) is an indispensable tool for the structural elucidation and purity confirmation of this compound. When coupled with HPLC (LC-MS), it provides a powerful analytical combination for separating and identifying components in a mixture.

In mass spectrometry, the compound is ionized, and the mass-to-charge ratio (m/z) of the resulting ions is measured. For this compound, soft ionization techniques such as electrospray ionization (ESI) are typically employed to generate the molecular ion with minimal fragmentation. The accurate mass of the molecular ion can be used to confirm the elemental composition of the molecule.

Further structural information can be obtained through tandem mass spectrometry (MS/MS), where the molecular ion is fragmented, and the masses of the resulting fragment ions are analyzed. For carboxylic acids, characteristic fragmentation patterns are often observed. whitman.edulibretexts.org

Table 3: Predicted Mass Spectrometry Data for this compound (C8H12N2O2)

Parameter Predicted Value/Observation
Molecular Weight 168.19 g/mol
Ionization Mode ESI (Positive or Negative)
[M+H]+ (Positive Mode) m/z 169.0972
[M-H]- (Negative Mode) m/z 167.0829

| Potential Fragment Ions (Positive Mode) | Loss of H2O (m/z 151.0866), Loss of CO2 (m/z 125.1073), Loss of isobutyl group (m/z 113.0397) |

Advanced Reaction Monitoring Techniques for Process Optimization

The synthesis of this compound can be monitored in real-time using Process Analytical Technology (PAT). PAT involves the use of in-situ analytical techniques to gain a deeper understanding of the reaction kinetics, identify reaction intermediates, and determine the reaction endpoint precisely. This approach allows for better process control and optimization, leading to improved yield, purity, and batch-to-batch consistency. researchgate.netamericanpharmaceuticalreview.com

Several spectroscopic techniques can be employed for real-time reaction monitoring. For instance, in-situ Fourier Transform Infrared (FTIR) or Raman spectroscopy can be used to track the disappearance of starting materials and the appearance of the product by monitoring characteristic vibrational bands. These techniques are non-destructive and provide continuous data throughout the course of the reaction.

The data obtained from these advanced monitoring techniques can be used to build kinetic models of the reaction, which can then be used to optimize reaction parameters such as temperature, reagent addition rates, and reaction time. This data-rich approach to process development is a key aspect of modern chemical manufacturing and research. mt.com

Q & A

Q. What are the recommended synthetic routes for 2-Isobutyl-1H-imidazole-4-carboxylic acid, and how can reaction conditions be optimized?

Methodological Answer: The synthesis typically involves multi-step organic reactions, such as:

Condensation : Reacting imidazole precursors with isobutyl halides or aldehydes under basic conditions to introduce the isobutyl group.

Carboxylation : Introducing the carboxylic acid moiety via carbonylation or oxidation of a methyl/ethyl ester intermediate.

Purification : Use recrystallization or column chromatography (e.g., silica gel with ethyl acetate/hexane gradients) to isolate the product.

Q. Optimization Tips :

  • Adjust reaction temperature (e.g., 60–80°C for carboxylation) and solvent polarity (DMF for polar intermediates).
  • Monitor progress via TLC or HPLC (≥98% purity criteria) .

Q. What spectroscopic and chromatographic techniques are optimal for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy :
    • ¹H/¹³C NMR : Confirm the imidazole ring protons (δ 7.2–7.8 ppm) and isobutyl group signals (δ 0.9–1.2 ppm for CH3) .
  • FTIR : Identify carboxylic acid C=O stretching (~1700 cm⁻¹) and N-H bonds (~3200 cm⁻¹) .
  • HPLC : Use a C18 column with a mobile phase of acetonitrile/water (0.1% TFA) for purity analysis .

Q. How can X-ray crystallography determine the molecular structure of this compound?

Methodological Answer:

  • Crystal Growth : Slow evaporation of a saturated solution in ethanol/water.
  • Data Collection : Use a diffractometer (Mo/Kα radiation, λ = 0.71073 Å) at 100 K.
  • Refinement : Employ SHELXL for structure solution, leveraging Fourier maps to resolve electron density for the isobutyl and carboxylic acid groups .

Advanced Research Questions

Q. How does the isobutyl group influence coordination chemistry with transition metals?

Methodological Answer: The isobutyl group enhances steric hindrance, affecting metal-ligand binding modes:

  • Coordination Polymers : The carboxylic acid group binds to metals (e.g., Zn²⁺, Cu²⁺) to form 1D/2D frameworks. Use single-crystal XRD to analyze coordination geometry .
  • Stability Studies : Compare thermal stability (TGA) and luminescence properties of complexes with/without the isobutyl substituent .

Q. What computational methods predict the compound’s reactivity in nucleophilic/electrophilic reactions?

Methodological Answer:

  • DFT Calculations : Use Gaussian or ORCA to model frontier molecular orbitals (HOMO/LUMO) and predict sites for electrophilic attack (e.g., C-2 of imidazole).
  • MD Simulations : Analyze solvation effects in aqueous/DMSO environments using AMBER or GROMACS .

Q. How can contradictions in biological activity data across studies be resolved?

Methodological Answer:

  • Meta-Analysis : Compare assay conditions (e.g., cell lines, IC50 values) and purity data (HPLC/MS) to identify confounding variables .
  • Dose-Response Validation : Reproduce studies with standardized protocols (e.g., MTT assays at 24–72 hrs) .

Q. What strategies are effective for synthesizing derivatives for SAR studies?

Methodological Answer:

  • Modification Sites :
    • Isobutyl Group : Replace with cyclopropyl or benzyl via alkylation.
    • Carboxylic Acid : Convert to esters or amides for prodrug optimization.
  • High-Throughput Screening : Use parallel synthesis with Wang resin for rapid library generation .

Safety and Handling

Q. What safety protocols are critical during experimental handling?

Methodological Answer:

  • PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid dermal/ocular exposure .
  • Ventilation : Use fume hoods for reactions involving volatile solvents (e.g., DMF, THF).
  • Waste Disposal : Neutralize acidic byproducts with sodium bicarbonate before disposal .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.